molecular formula C9H5BrO3 B1332246 6-Bromobenzofuran-2-carboxylic acid CAS No. 439107-94-5

6-Bromobenzofuran-2-carboxylic acid

Cat. No. B1332246
M. Wt: 241.04 g/mol
InChI Key: ULBSHNJYWRMJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzofuran-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans, which are characterized by a fused benzene and furan ring. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position distinguishes this compound from other benzofurans. Benzofurans are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of benzofuran derivatives, including those with carboxylic acid functionalities, has been explored through various methods. A tandem synthesis approach has been developed for 2-carboxybenzofurans using Cu-catalyzed intramolecular C-O coupling and Mo(CO)6-mediated intermolecular carbonylation reactions, providing a one-step access to these compounds . Another method involves a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which can serve as intermediates for further functionalization into various natural products and analogues . Additionally, electrochemical reduction in the presence of carbon dioxide has been used to synthesize carboxylic acid derivatives of benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as X-ray diffraction, NMR, ESI-MS, and FT-IR. For instance, the structure of 2,6-dihydroxybenzoic acid was determined by single-crystal X-ray diffraction, revealing a hydrogen-bonded dimeric arrangement . Similarly, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid's structure was confirmed through NMR and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, including radical cyclization and carboxylation. Aryl radical cyclization with alkyne followed by tandem carboxylation has been demonstrated, leading to the formation of succinic acid derivatives . The reactivity of benzofuran derivatives with different carboxylic acid derivatives has also been studied, showing the potential for salt and co-crystal formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as melting points, solubility, and crystalline structure, can be influenced by the presence of substituents on the benzofuran core. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid shows a typical herringbone motif encountered in polycyclic aromatic compounds . The introduction of methoxy groups in 2,6-dimethoxybenzoic acid leads to the formation of a new polymorph with a non-planar molecular structure .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzofuran compounds, including 6-Bromobenzofuran-2-carboxylic acid, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
  • Methods of Application or Experimental Procedures : The synthesis of benzofuran derivatives involves complex chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field : Green Chemistry

    • Summary of the Application : Benzofuran derivatives are used as platform chemicals in the production of biofuels and bioplastics . They are directly available from biomass, such as furfural and 5-hydroxy-methylfurfural .
    • Methods of Application or Experimental Procedures : The manufacture of furan platform chemicals (FPCs) involves the conversion of biomass into furfural and 5-hydroxy-methylfurfural . These FPCs can then be used to synthesize a wide range of compounds .
    • Results or Outcomes : The use of FPCs allows for the economical synthesis of a wide range of compounds from biomass . This has the potential to replace traditional resources such as crude oil in substantial parts of the chemical industry .
  • Scientific Field : Antimicrobial Therapy

    • Summary of the Application : Benzofuran derivatives have been found to be effective antimicrobial agents . They are active towards different clinically approved therapeutic targets .
    • Methods of Application or Experimental Procedures : The development of benzofuran-based compounds as antimicrobial agents involves the design and synthesis of compounds that are active on different clinically approved therapeutic targets .
    • Results or Outcomes : Benzofuran-based compounds have shown excellent antimicrobial activity, making them promising candidates for the treatment of microbial diseases .
  • Scientific Field : Anticancer Research

    • Summary of the Application : Benzofuran-2-carboxylic acid derivatives, such as esters and amides containing an anticancer mustard type pharmacophore in their structure, have been found to show selective cytotoxicity against human cancer cell lines .
    • Methods of Application or Experimental Procedures : The synthesis of these compounds involves a short synthetic route to obtain halogen-substituted benzofuran-2-carboxylic acid derivatives .
    • Results or Outcomes : These compounds have shown potential as effective therapeutic agents in the treatment of cancer .
  • Scientific Field : Treatment of Diseases Associated with H3 Receptors

    • Summary of the Application : Amide derivatives of halo-benzofuran-2-carboxylic acid have been found to be useful in the treatment of diseases which are associated with the modulation of H3 receptors .
    • Methods of Application or Experimental Procedures : The development of these compounds involves the design and synthesis of compounds that are active on H3 receptors .
    • Results or Outcomes : These compounds have shown potential as effective therapeutic agents in the treatment of diseases associated with H3 receptors .
  • Scientific Field : Treatment of Psychiatric Disorders

    • Summary of the Application : 7-piperazinylbenzofuran-2-carbxylic acid amides having halogens or methoxyl groups in the benzene ring have been patented as partial agonists of 5-HT receptors .
    • Methods of Application or Experimental Procedures : The development of these compounds involves the design and synthesis of compounds that are active on 5-HT receptors .
    • Results or Outcomes : These compounds have shown potential as effective therapeutic agents in the treatment of many psychiatric disorders .
  • Scientific Field : Synthesis of Lifitegrast

    • Summary of the Application : Benzofuran-6-carboxylic acid, a derivative of benzofuran-2-carboxylic acid, is a key intermediate for the synthesis of lifitegrast .
    • Methods of Application or Experimental Procedures : The synthesis of lifitegrast from the key intermediates of benzofuran-6-carboxylic acid involves complex chemical reactions .
    • Results or Outcomes : Lifitegrast is an FDA-approved drug used for the treatment of dry eye disease .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-bromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBSHNJYWRMJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363053
Record name 6-Bromobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzofuran-2-carboxylic acid

CAS RN

439107-94-5
Record name 6-Bromobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.0 g (39.8 mmol) of 4-bromo-2-hydroxybenzaldehyde and 1.47 g (3.98 mmol) of tetra-N-butylammonium iodide are, together with 22 g (159.19 mmol) of anhydrous potassium carbonate, initially charged. 9.07 g (83.57 mmol) of methyl chloroacetate are added. The reaction mixture is heated at 130° C. for 4 h and then cooled to 0° C. using an ice bath. 100 ml of THF and 13.4 g (238.8 mmol) of potassium hydroxide in 50 ml of water are added and the mixture is then stirred at RT overnight. The solvent is removed under reduced pressure. The residue is diluted with water and acidified with conc. hydrochloric acid. The product is filtered off and dried under high vacuum. For fine purification, the product is purified on silica gel 60 (mobile phase: toluene→toluene/acetic acid 50:1→toluene/ethyl acetate/acetic acid 35:5:1). The solvent is removed under reduced pressure. 3.8 g (40% of theory) of the title compound are isolated.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
9.07 g
Type
reactant
Reaction Step Four
Quantity
13.4 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

8.0 g (39.8 mmol) of 4-bromo-2-hydroxybenzaldehyde and 1.47 g (3.98 mmol) of tetra-n-butylammonium iodide are mixed with 22 g (159.19 mmol) of anhydrous potassium carbonate. 9.07 g (83.57 mmol) of methyl chloroacetate are added. The reaction mixture is heated at 130° C. for 4 h and then cooled to 0° C. in an ice bath. 100 ml of THF and a solution of 13.4 g (238.8 mmol) of potassium hydroxide in 50 ml of water are added, and the mixture is then stirred at RT overnight. The THF is removed under reduced pressure. The remaining aqueous phase is diluted with water and acidified with conc. hydrochloric acid. The precipitated product is filtered off and dried under high vacuum. Silica gel 60 (Merck, Darmstadt; eluent: toluene, toluene/acetic acid 50:1, toluene/acetic acid/methyl acetate 35:1:5) is used for final purification. The solvent is removed under reduced pressure. Finally, the last residues of solvent are removed under high vacuum. 3.8 g (40% of theory) of the title compound are isolated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One
Quantity
9.07 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.